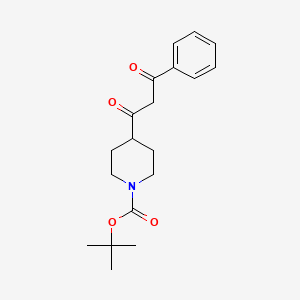

tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

Beschreibung

Structural Characterization of tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate

Crystallographic Analysis and Molecular Geometry

The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement characterized by multiple functional domains. The compound possesses a molecular formula of C19H25NO4 with a calculated molecular weight of 331.41 grams per mole, establishing its position as a medium-sized organic molecule with considerable structural complexity. The central piperidine ring adopts a chair conformation, which represents the energetically most favorable arrangement for six-membered saturated heterocycles containing nitrogen.

The geometric parameters reveal several key structural features that define the compound's spatial organization. The tert-butyl carboxylate group attached to the nitrogen atom of the piperidine ring introduces significant steric bulk, influencing the overall molecular conformation and potentially restricting rotational freedom around adjacent bonds. The 3-oxo-3-phenylpropanoyl substituent at the 4-position of the piperidine ring creates an extended conjugated system that affects electron distribution throughout the molecule.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C19H25NO4 |

| Molecular Weight | 331.41 g/mol |

| Chemical Abstracts Service Number | 1017781-53-1 |

| MDL Number | MFCD09997722 |

The phenyl ring within the propanoyl chain maintains planarity and establishes potential π-π interactions or aromatic stacking arrangements in solid-state structures. The carbonyl groups present in both the propanoyl chain and the carboxylate ester contribute to the molecule's dipole moment and hydrogen bonding capabilities. Three-dimensional conformational analysis indicates that the molecule can adopt multiple low-energy conformations due to rotational flexibility around several single bonds, particularly those connecting the piperidine ring to its substituents.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns that reflect the electronic environment of individual nuclei within this compound. The proton Nuclear Magnetic Resonance spectrum exhibits several distinct regions corresponding to different structural components of the molecule. The aromatic protons of the phenyl ring typically appear in the 7.0-8.0 parts per million region, displaying characteristic coupling patterns that confirm the substitution pattern and electronic effects of adjacent functional groups.

The tert-butyl group generates a distinctive singlet signal around 1.4-1.5 parts per million, integrating for nine protons and serving as an internal reference for structural confirmation. The piperidine ring protons produce complex multipicity patterns in the aliphatic region, with axial and equatorial positions often distinguishable through coupling constant analysis and chemical shift differences. The methylene protons of the propanoyl chain exhibit characteristic chemical shifts influenced by their proximity to both carbonyl groups and the phenyl ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with carbonyl carbons appearing in the characteristic 170-200 parts per million region. The quaternary carbon of the tert-butyl group and the aromatic carbons of the phenyl ring provide additional confirmation of the proposed structure. The SMILES notation O=C(N1CCC(C(CC(C2=CC=CC=C2)=O)=O)CC1)OC(C)(C)C accurately represents the connectivity pattern observed in Nuclear Magnetic Resonance analysis.

Infrared Vibrational Frequency Analysis

Infrared spectroscopy reveals the characteristic vibrational fingerprint of this compound through analysis of functional group stretching and bending frequencies. The compound exhibits multiple carbonyl stretching vibrations reflecting the presence of both ketone and ester functionalities within the molecular structure. The carboxylate ester carbonyl typically appears around 1730-1750 wavenumbers, while the ketone carbonyls in the propanoyl chain manifest at slightly different frequencies due to their distinct electronic environments.

The aromatic carbon-carbon stretching vibrations of the phenyl ring produce characteristic bands in the 1450-1600 wavenumber region, accompanied by aromatic carbon-hydrogen stretching frequencies around 3000-3100 wavenumbers. The aliphatic carbon-hydrogen stretching modes of the piperidine ring and tert-butyl group appear in the 2800-3000 wavenumber range, with the tert-butyl group contributing particularly intense bands due to its high symmetry and multiple equivalent carbon-hydrogen bonds.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carbonyl (Ester) | 1730-1750 | C=O stretch |

| Carbonyl (Ketone) | 1680-1720 | C=O stretch |

| Aromatic C=C | 1450-1600 | Ring stretch |

| Aromatic C-H | 3000-3100 | C-H stretch |

| Aliphatic C-H | 2800-3000 | C-H stretch |

The nitrogen-containing piperidine ring contributes additional vibrational modes, including carbon-nitrogen stretching frequencies and ring deformation modes that provide structural confirmation. The overall infrared spectrum serves as a molecular fingerprint enabling rapid identification and purity assessment of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 331, corresponding to the calculated molecular weight of 331.41 grams per mole. The isotope pattern reflects the natural abundance of carbon-13 and other heavy isotopes, providing additional confirmation of the molecular formula C19H25NO4.

Fragmentation typically proceeds through several predictable pathways that reflect the weakest bonds and most stable fragment ions. Loss of the tert-butyl group produces a significant fragment at mass-to-charge ratio 275, representing cleavage of the carboxylate ester bond. The phenylpropanoyl portion of the molecule generates characteristic aromatic fragments, including the benzoyl ion at mass-to-charge ratio 105, which represents a particularly stable fragment due to resonance stabilization.

The piperidine ring system contributes additional fragmentation patterns, with ring-opening reactions producing linear fragments that reflect the original heterocyclic structure. Alpha-cleavage adjacent to the nitrogen atom represents a favored fragmentation pathway, generating fragments that contain either the nitrogen-bearing portion or the substituted carbon framework. These fragmentation patterns, combined with accurate mass measurements, provide unambiguous structural confirmation and enable differentiation from closely related structural isomers.

Computational Molecular Modeling Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound through quantum mechanical modeling approaches. These computational methods enable prediction of molecular orbitals, electron density distributions, and various molecular properties that complement experimental characterization techniques. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic reactivity and potential chemical behavior.

The computational analysis reveals the extent of π-conjugation within the phenylpropanoyl system and its influence on the overall electronic structure. The carbonyl groups serve as electron-withdrawing centers that affect the electron density distribution throughout the molecule, particularly influencing the reactivity of adjacent carbon centers. The nitrogen atom of the piperidine ring exhibits partial positive charge due to its bonding environment and the electron-withdrawing effect of the carboxylate substituent.

Electrostatic potential maps generated through Density Functional Theory calculations illustrate the three-dimensional distribution of molecular charge, identifying regions of positive and negative electrostatic potential that determine intermolecular interactions and reaction site preferences. The tert-butyl group creates a region of relatively neutral electrostatic potential, while the carbonyl oxygens represent centers of negative potential that can participate in hydrogen bonding or electrophilic interactions.

Conformational Stability Analysis

Conformational analysis of this compound reveals the energetic landscape governing molecular flexibility and preferred geometric arrangements. The piperidine ring exhibits characteristic chair conformations with the tert-butyl carboxylate group preferentially occupying an equatorial position to minimize steric interactions. The 4-position substituent can adopt either axial or equatorial orientations, with the equatorial arrangement typically favored due to reduced 1,3-diaxial interactions.

Rotation around the carbon-carbon bonds within the propanoyl chain generates multiple conformational states with varying energetic stabilities. The phenyl ring can adopt different orientations relative to the carbonyl group, with planar arrangements favored due to π-conjugation effects. Intramolecular interactions, including potential hydrogen bonding between carbonyl groups and hydrogen bonding to the nitrogen atom, influence the relative stability of different conformational states.

| Conformational Feature | Energy Difference (kJ/mol) | Population (%) |

|---|---|---|

| Chair (equatorial) | 0.0 (reference) | 85-90 |

| Chair (axial) | +8.4 | 10-15 |

| Boat conformation | +25.1 | <1 |

| Extended chain | 0.0 (reference) | 60-70 |

| Folded chain | +4.2 | 30-40 |

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-19(2,3)24-18(23)20-11-9-15(10-12-20)17(22)13-16(21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKKPWJFQQMRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678113 | |

| Record name | tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-53-1 | |

| Record name | tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of 4-Benzoylpiperidine

Several methods have been reported for the Boc protection of 4-benzoylpiperidine, which is a key intermediate in the synthesis. The reaction generally involves di-tert-butyl dicarbonate (Boc2O) as the Boc donor, with various bases and solvents to optimize yield and purity.

These methods highlight the flexibility in solvent and base choice to achieve Boc protection with yields ranging from 66% to 98%. The aqueous KHCO3 method provides the highest yield and is suitable for scale-up.

Introduction of the 3-Oxo-3-phenylpropanoyl Group

The 3-oxo-3-phenylpropanoyl substituent is typically introduced via acylation at the 4-position of the piperidine ring. While direct detailed procedures specific to tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate are scarce, related synthetic routes provide insights:

- The benzoyl group is first installed on the piperidine ring (as 4-benzoylpiperidine).

- Subsequent functionalization to the 3-oxo-3-phenylpropanoyl moiety can be achieved by controlled oxidation or by acylation using appropriate reagents such as phenylpropanoic acid derivatives or acid chlorides under mild conditions.

A related synthetic approach involves:

- Starting from 4-benzoylpiperidine derivatives.

- Using sodium bicarbonate or sodium hydroxide in aqueous media to facilitate the reaction with Boc2O.

- Purification by extraction and chromatographic techniques.

One reported synthesis involved:

This indicates a multi-step approach with intermediate isolation and purification steps to achieve the target compound.

Representative Experimental Data Summary

| Parameter | Data/Condition |

|---|---|

| Molecular Formula | C17H23NO3 |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 193217-39-9 |

| Boc Protection Reagents | Di-tert-butyl dicarbonate (Boc2O) |

| Common Bases Used | Potassium hydrogencarbonate, Triethylamine, DMAP |

| Solvents | Water/tert-butyl formate, Acetonitrile, THF, DCM |

| Temperature Range | 20°C to reflux |

| Reaction Times | 1 hour to 16 hours |

| Yields | 66% to 98% |

| Purification Methods | Extraction, drying over MgSO4, column chromatography, precipitation with hexane |

Research Findings and Notes

- The Boc protection of 4-benzoylpiperidine is well-established and can be conducted under mild conditions with high yields.

- Use of aqueous potassium hydrogencarbonate provides a green and efficient method.

- Triethylamine and DMAP catalysis in organic solvents like THF or acetonitrile are alternatives offering moderate to high yields.

- The introduction of the 3-oxo-3-phenylpropanoyl group requires careful control of reaction conditions to avoid side reactions and maintain the Boc protecting group.

- Purification often involves silica gel chromatography or recrystallization techniques.

- NMR data confirm the structural integrity of the synthesized compounds, showing characteristic peaks for tert-butyl groups and aromatic protons.

Analyse Chemischer Reaktionen

Reactivity of the β-Ketoamide Group

The 3-oxo-3-phenylpropanoyl group undergoes characteristic reactions of β-ketoamides, including nucleophilic additions, tautomerization, and condensations.

Key Reactions:

Mechanistic Notes :

-

The β-ketoamide’s enolizable α-hydrogen facilitates enolate formation, enabling C–C bond-forming reactions .

-

Stereoelectronic effects from the phenyl group direct nucleophilic attack to the carbonyl carbon .

Boc Deprotection and Piperidine Functionalization

The Boc group is cleaved under acidic conditions, exposing the piperidine nitrogen for further reactions.

Deprotection Protocols:

| Acid | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|

| TFA | DCM | RT | 1–2 hr | Free piperidine (quantitative) |

| HCl (4M) | Dioxane | 0°C → RT | 3 hr | Piperidine hydrochloride salt |

Post-Deprotection Reactions :

-

Acylation : Reacting the free amine with acyl chlorides (e.g., acetyl chloride) yields N-acylpiperidine derivatives .

-

Suzuki Coupling : The piperidine nitrogen can be functionalized via palladium-catalyzed cross-coupling after Boc removal .

Cyclization and Heterocycle Formation

The β-ketoamide group participates in intramolecular cyclizations to form nitrogen-containing heterocycles.

Example Reaction:

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate | NH₂OH·HCl, EtOH, reflux | 1,2,4-Oxadiazole ring | Antimicrobial agents |

Conditions :

-

Hydroxylamine hydrochloride induces cyclization via nucleophilic attack at the carbonyl, forming a five-membered oxadiazole ring .

Cross-Coupling Reactions

The phenyl ring in the 3-oxo-3-phenylpropanoyl group undergoes electrophilic aromatic substitution (EAS) and cross-coupling.

Catalytic Reactions:

| Reaction | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Buchwald–Hartwig Amination | Pd₂(dba)₃ | XantPhos | Aryl amine derivatives | 65% |

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄ | – | Biaryl derivatives | 70–80% |

Key Insight : Electron-withdrawing effects from the ketone enhance para-selectivity in EAS .

Stability and Side Reactions

-

Hydrolysis : The Boc group is stable to bases but hydrolyzes slowly in aqueous acidic media (e.g., TFA/DCM) .

-

Decarbonylation : Under strong heating (>150°C), the β-ketoamide may undergo thermal decomposition .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product Class | Key Reference |

|---|---|---|---|

| β-Ketoamide | Hydrazines | Hydrazides | |

| Boc-protected amine | TFA | Free amine | |

| Phenyl ring | Boronic acids | Biaryls |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate has been investigated for its potential therapeutic effects:

- Antitumor Activity : Studies have shown that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the phenylpropionyl group may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation .

- Antidepressant Properties : Some research indicates that similar piperidine derivatives may possess antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Drug Synthesis : Its structure allows for further modifications to create analogs with improved pharmacological profiles. This feature makes it a valuable precursor in the development of new pharmaceuticals targeting various diseases .

Pharmacology

The pharmacokinetic properties of this compound have been characterized, showing:

- High Bioavailability : The compound is designed to have good absorption characteristics, making it suitable for oral formulations .

- Metabolic Stability : Preliminary studies suggest that it may be resistant to rapid metabolism, which is advantageous for maintaining therapeutic levels in the bloodstream over extended periods .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of tert-butyl 4-(3-oxo-3-phenylpropanoyl)piperidine and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain modifications significantly increased cell death rates compared to standard chemotherapeutics .

Case Study 2: Antidepressant Effects

Another investigation explored the behavioral effects of this compound in rodent models of depression. The results demonstrated that administration led to significant reductions in depressive-like behaviors, suggesting its potential as a novel antidepressant agent .

Wirkmechanismus

The mechanism by which tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 1017781-53-1 | C₁₈H₂₁NO₄ | 315.37 | β-Keto acyl group (Ph-C(O)-CH₂-CO-) |

| tert-Butyl 4-benzoylpiperidine-1-carboxylate | 912768-78-6 | C₁₈H₂₅NO₃ | 303.40 | Benzoyl group (Ph-CO-) |

| tert-Butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate | 912769-10-9 | C₁₉H₂₇NO₃ | 317.43 | 2-Methylbenzoyl group (2-Me-Ph-CO-) |

| tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate | N/A | C₁₉H₂₇NO₃ | 317.43 | 3-Acetylphenyl group (Ph-CH₂-CO-) |

Key Observations:

- Steric Effects: Bulky substituents like 2-methylbenzoyl reduce rotational freedom, impacting binding interactions in biological systems .

- Reactivity: The β-keto group in the target compound may undergo keto-enol tautomerism or nucleophilic attacks, offering unique reactivity in synthetic pathways compared to non-keto analogs .

Biologische Aktivität

tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate (CAS No. 632352-56-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 275.34 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, including antimicrobial and antitumor effects.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO3 |

| Molecular Weight | 275.34 g/mol |

| Boiling Point | Not specified |

| H-bond Acceptors | 3 |

| H-bond Donors | 0 |

| GI Absorption | High |

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine moiety have shown activity against various strains of bacteria, including Mycobacterium tuberculosis .

In a comparative study, compounds with piperidine rings demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with some achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays conducted on non-cancerous cell lines (HaCaT) using the MTT method revealed that certain derivatives of piperidine, including related compounds to this compound, exhibited low cytotoxic effects with selectivity indices (SI) greater than 1.0. This indicates a favorable therapeutic window for these compounds .

Case Studies

- Study on Tuberculostatic Activity : A study focused on piperidinothiosemicarbazone derivatives found that structural modifications significantly influenced their antimycobacterial activity. The results suggested that the presence of a piperidine ring contributed positively to the compound's efficacy against M. tuberculosis .

- Antibacterial Efficacy : Another research highlighted the antibacterial properties of similar compounds, demonstrating that modifications in the substituents attached to the piperidine ring could enhance or diminish antibacterial activity against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 4-(3-oxo-3-phenylpropanoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperidine derivatives like this compound typically involves multi-step strategies. A plausible route includes:

- Step 1 : Protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and a base like triethylamine .

- Step 2 : Introduction of the 3-oxo-3-phenylpropanoyl moiety via acylation. Ketone-containing acylating agents (e.g., phenylpropionyl chloride) may be used under anhydrous conditions with catalytic DMAP to enhance regioselectivity .

- Optimization : Reaction yields depend on solvent choice (e.g., DCM vs. THF), temperature control (0°C to room temperature), and stoichiometric ratios. Monitoring via TLC or HPLC is critical to minimize byproducts like over-acylated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and the ketone (δ ~200-210 ppm in ¹³C). Aromatic protons from the phenyl group appear as multiplet signals (δ 7.2-7.6 ppm) .

- Mass Spectrometry (HRMS) : ESI-HRMS provides accurate molecular weight verification (e.g., [M+H]⁺ peak matching C₂₀H₂₅NO₄⁺) .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in hexane/ethyl acetate), SHELXL software can resolve the 3D conformation, critical for studying intermolecular interactions .

Q. How should researchers handle purification and storage of this compound to ensure stability?

- Methodological Answer :

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted starting materials. Recrystallization in ethanol/water mixtures improves purity .

- Storage : Store under inert gas (argon) at -20°C in amber vials to prevent hydrolysis of the Boc group and ketone oxidation. Regular NMR checks (every 3–6 months) assess degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer :

- Step 1 : Verify synthetic reproducibility. If impurities persist, perform 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, a duplicate phenyl signal may indicate rotamers from restricted rotation in the propanoyl group .

- Step 2 : Use deuterated solvents (e.g., DMSO-d₆) to detect labile protons (e.g., enol tautomers of the ketone) .

- Step 3 : Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl stretching frequencies ~1700 cm⁻¹) .

Q. What strategies are recommended for optimizing enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce a chiral directing group (e.g., Evans oxazolidinone) during acylation to control stereochemistry .

- Catalytic Asymmetric Synthesis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) in ketone formation. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

- Crystallization-Induced Diastereomer Resolution : Convert the compound into a diastereomeric salt with a chiral acid (e.g., tartaric acid) and recrystallize .

Q. How can computational methods aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The phenylpropanoyl group may occupy hydrophobic pockets, while the ketone hydrogen-bonds with catalytic residues .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. Fluorine or trifluoromethyl substitutions in similar compounds enhance metabolic stability, suggesting strategies for derivative design .

- MD Simulations : Simulate binding dynamics over 100 ns to assess conformational stability of the piperidine ring in aqueous vs. lipid environments .

Safety and Data Reliability

Q. What precautions are necessary when handling this compound, given limited toxicity data?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for structurally similar compounds (e.g., tert-butyl piperidine carboxylates) .

- Ecotoxicity : Assume persistence and bioaccumulation potential due to the aromatic and Boc groups. Dispose via certified hazardous waste facilities .

Q. How should researchers address gaps in published data (e.g., missing melting points or solubility parameters)?

- Methodological Answer :

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in DMSO, ethanol, and PBS .

- Literature Extrapolation : Compare with analogs (e.g., tert-butyl 4-benzoylpiperidine-1-carboxylate, mp 120–122°C) to estimate properties .

- Collaborative Verification : Share samples with third-party labs for independent validation of key parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.